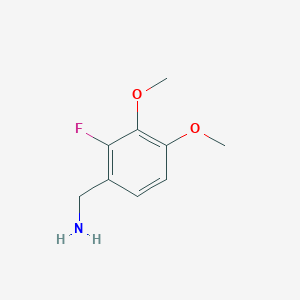
(2-Fluoro-3,4-dimethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3,4-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12FNO2 It is a derivative of methanamine, where the phenyl ring is substituted with two methoxy groups and one fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2-fluoro-3,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method includes the nitration of o-methylphenol followed by hydroxyl chlorination, fluorination, and finally reduction to obtain the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3,4-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4), boron trifluoride etherate (BF3.OEt2), and various oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro or carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
(2-Fluoro-3,4-dimethoxyphenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the fluoro group, which may result in different chemical reactivity and biological activity.
(2-Fluoro-4,5-dimethoxyphenyl)methanamine: Similar structure with different positions of the methoxy groups, potentially leading to variations in chemical properties.
Uniqueness
(2-Fluoro-3,4-dimethoxyphenyl)methanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules
Biological Activity
(2-Fluoro-3,4-dimethoxyphenyl)methanamine, a compound with potential therapeutic applications, has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorinated aromatic ring with methoxy substituents, which may influence its biological interactions. The molecular formula is C10H12FNO2 with a molecular weight of approximately 197.21 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- GPCR Modulation : The compound has shown potential as a modulator of G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. Its structural modifications enhance selectivity towards specific receptor subtypes, potentially reducing side effects associated with broader-spectrum drugs .
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and membrane integrity .
Anticancer Properties
Several studies have focused on the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, suggesting its role as a promising candidate for cancer therapy .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in breast cancer cell lines | Flow cytometry analysis to assess cell viability and apoptosis markers. |
| Study 2 | Effective against Gram-positive bacteria | Disk diffusion method to evaluate antimicrobial activity. |
| Study 3 | Selective GPCR modulation | Binding affinity assays using radiolabeled ligands. |
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(2-fluoro-3,4-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
VHXQGWDHHFVHJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















